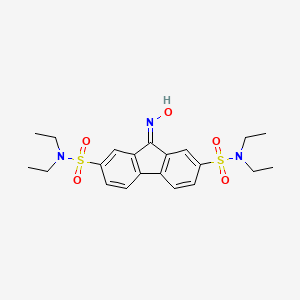
N,N,N',N'-tetraethyl-9-(hydroxyimino)-9H-fluorene-2,7-disulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE is a complex organic compound known for its unique chemical structure and properties This compound is part of the fluorene family, characterized by a fused ring system that includes a fluorene core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE typically involves multiple steps, starting from readily available precursors. The process often includes:
Formation of the fluorene core: This can be achieved through cyclization reactions involving biphenyl derivatives.
Introduction of sulfonamide groups: Sulfonation reactions are employed to introduce sulfonamide groups at the desired positions on the fluorene core.
Addition of the hydroxyimino group: This step involves the reaction of the intermediate compound with hydroxylamine under controlled conditions to form the hydroxyimino group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The hydroxyimino group can be oxidized to form nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine.
Substitution: The sulfonamide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation products: Nitroso and nitro derivatives.
Reduction products: Amino derivatives.
Substitution products: Various substituted sulfonamides.
Scientific Research Applications
N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and dyes.
Mechanism of Action
The mechanism of action of N2,N2,N7,N7-TETRAETHYL-9-(HYDROXYIMINO)-9H-FLUORENE-2,7-DISULFONAMIDE involves its interaction with specific molecular targets. The hydroxyimino group can form hydrogen bonds with biological molecules, influencing their function. The sulfonamide groups can interact with enzymes, potentially inhibiting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N2,N2,N7,N7-TETRAETHYL-9-OXOXANTHENE-2,7-DICARBOXAMIDE: Shares a similar core structure but differs in functional groups.
N2,N2,N7,N7-TETRAMETHYL-9-(DICYANOMETHYLENE)-4,5-DINITRO-9H-2,7-FLUORENEDISULFONAMIDE: Another fluorene derivative with different substituents.
Properties
Molecular Formula |
C21H27N3O5S2 |
|---|---|
Molecular Weight |
465.6 g/mol |
IUPAC Name |
2-N,2-N,7-N,7-N-tetraethyl-9-hydroxyiminofluorene-2,7-disulfonamide |
InChI |
InChI=1S/C21H27N3O5S2/c1-5-23(6-2)30(26,27)15-9-11-17-18-12-10-16(31(28,29)24(7-3)8-4)14-20(18)21(22-25)19(17)13-15/h9-14,25H,5-8H2,1-4H3 |
InChI Key |
AEESOEJLSASDMP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC2=C(C=C1)C3=C(C2=NO)C=C(C=C3)S(=O)(=O)N(CC)CC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















